molecular formula C9H11N3 B1439309 4,5-dimethyl-1H-benzimidazol-6-amine CAS No. 946932-54-3

4,5-dimethyl-1H-benzimidazol-6-amine

Cat. No.: B1439309
CAS No.: 946932-54-3
M. Wt: 161.2 g/mol
InChI Key: XVRZYYBUCHIWBF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-benzimidazol-6-amine is a specialized benzimidazole derivative serving as a valuable scaffold in medicinal chemistry and drug discovery research. Benzimidazole compounds constitute critical aromatic heterocyclic systems present in approximately 80% of pharmaceuticals, demonstrating particular importance in developing molecules with antiviral, antifungal, antioxidant, and anticancer properties . This compound features a dimethyl-amino functionalized benzimidazole core that enables versatile chemical modifications for structure-activity relationship studies. Researchers utilize this scaffold in coordination chemistry, materials science, and as building blocks for synthesizing more complex therapeutic candidates . The structural framework demonstrates enhanced bioavailability and stability, making it particularly valuable for pharmacological applications . While specific mechanistic studies on this exact derivative require consultation of current literature, related benzimidazole compounds typically exhibit biological activity through mechanisms such as microtubule polymerization inhibition, similar to anthelmintic benzimidazole drugs like Mebendazole . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult safety data sheets and conduct appropriate risk assessments before laboratory use. For comprehensive technical information and specifications, please contact our scientific support team.

Properties

IUPAC Name

6,7-dimethyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-6(2)9-8(3-7(5)10)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRZYYBUCHIWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1N)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach: Reductive Cyclization of Nitroaniline Precursors

The predominant method for preparing benzimidazole amines, including this compound, involves the reductive cyclization of appropriately substituted nitroaniline derivatives. This process typically proceeds via:

  • Starting from 4,5-dimethyl-2-nitroaniline or related nitro-substituted anilines.
  • Cyclization in the presence of reducing agents such as tin(II) chloride dihydrate in acetic acid under reflux conditions.
  • Subsequent acid hydrolysis to yield the benzimidazole amine.

This method has been demonstrated to efficiently form the imidazole ring while reducing the nitro group to the amine functionality at position 6 of the benzimidazole core. The reaction is conducted under reflux for several hours, followed by work-up involving acidification and extraction to isolate the product.

Detailed Preparation Procedure

Step Reagents/Conditions Description
1 4,5-Dimethyl-2-nitroaniline, acetic acid Suspension of nitroaniline in acetic acid is prepared.
2 Tin(II) chloride dihydrate, reflux Reductive cyclization by heating under reflux for about 4 hours to form benzimidazole ring.
3 Removal of excess acetic acid Evaporation under reduced pressure.
4 Hydrochloric acid (10%), reflux Acid hydrolysis for 1 hour to complete the reaction and purify the intermediate.
5 Neutralization with sodium hydroxide To make the solution alkaline, facilitating extraction.
6 Extraction with ethyl acetate Organic layer separation, drying over sodium sulfate, and solvent evaporation.
7 Purification by flash column chromatography Using ethyl acetate:ethanol (90:10) as eluent to obtain pure this compound.

This procedure yields the target compound with high purity, confirmed by spectroscopic methods such as NMR and mass spectrometry.

Alternative Synthetic Routes and Catalytic Methods

Catalytic Assembly Using Coupling Reagents

Another approach involves the coupling of 5,6-dimethyl-1H-benzimidazol-2-amine derivatives with carboxylic acids using catalytic agents such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate)
  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

These catalysts facilitate the formation of amide bonds under mild conditions, often in dichloromethane solvent with bases like N,N-diisopropylethylamine or 4-dimethylaminopyridine. The reaction times vary from 3 to 10 hours depending on the catalyst and substrate nature.

Catalyst Reaction Time (hours) Yield (%) Notes
HATU 3–6 Higher Faster reaction, especially with aliphatic acids
EDC.HCl 6–10 Moderate Slower but effective for aromatic acids

Purification is typically done by recrystallization and silica gel chromatography.

Reaction Conditions and Solvent Selection

  • Solvents: Acetic acid is commonly used for reductive cyclization. For coupling reactions, dichloromethane is preferred due to its aprotic nature and ability to dissolve both reagents and catalysts.
  • Temperature: Reflux temperature (~118°C for acetic acid) for cyclization; room temperature to mild heating (25–35°C) for coupling reactions.
  • Bases: Sodium hydroxide for neutralization; organic bases like N,N-diisopropylethylamine for coupling.
  • Reducing Agents: Tin(II) chloride dihydrate is preferred for its efficiency in reducing nitro groups and facilitating cyclization.

Purification and Characterization

  • Flash column chromatography using silica gel is the standard purification technique.
  • Eluents typically involve mixtures of ethyl acetate and ethanol or petroleum ether.
  • Purity is confirmed by HPLC, NMR (1H and 13C), and LC-MS.
  • Melting point determination is also used to verify compound identity (e.g., literature reports mp 225–227°C for related compounds).

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reductive Cyclization 4,5-Dimethyl-2-nitroaniline SnCl2·2H2O, Acetic acid, reflux High purity, well-established Requires careful handling of SnCl2
Catalytic Coupling (HATU) 5,6-Dimethyl-1H-benzimidazol-2-amine + Carboxylic acids HATU, DIPEA, DCM, room temp Faster reaction, high yields More expensive reagents
Catalytic Coupling (EDC.HCl) Same as above EDC.HCl, DMAP, DCM, room temp Cost-effective Longer reaction times

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-benzimidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

a) 5-Chloro-2-methyl-1H-benzimidazol-6-amine (Compound 14, )
  • Structure : Chlorine at position 5, methyl at position 2, and amine at position 6.
  • Synthesis :
    • Nitroaniline precursor undergoes cyclization with tin(II) chloride in acetic acid, followed by nitration and reduction steps (yield: 78%) .
  • Physicochemical Properties :
    • Melting point: 108°C.
    • Spectral
  • IR : 3429 cm⁻¹ (N–H), 3354 cm⁻¹ (N–H), 1639 cm⁻¹ (C=N).
  • ¹H-NMR : δ 2.40 (s, CH₃), 6.85–7.32 (aromatic protons).
  • MS : m/z 181 (M⁺) .

Comparison :

  • The target compound (4,5-dimethyl derivative) replaces the chlorine at position 5 with a methyl group and introduces an additional methyl at position 3.
b) N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine ()
  • Structure : Tetrazine core with pyrazole and benzyl substituents.
  • Molecular Formula : C₁₄H₁₅N₇; molar mass: 281.32 g/mol.
  • Applications : Tetrazines are used in bioorthogonal "click chemistry" due to their rapid reactivity with strained alkenes/alkynes .

Comparison :

  • Unlike benzimidazoles, tetrazines are electron-deficient aromatic systems with distinct reactivity. The tetrazine derivative’s applications diverge toward chemical biology, whereas benzimidazoles (including the target compound) are more commonly associated with medicinal chemistry (e.g., antiviral or antitumor agents).

Spectral and Analytical Data

  • IR/NMR Trends :
    • N–H stretches (~3400 cm⁻¹) and C=N imidazole vibrations (~1640 cm⁻¹) are consistent across benzimidazoles .
    • Methyl groups in the target compound would produce distinct ¹H-NMR signals (δ ~2.2–2.5) and may split aromatic proton signals due to steric effects.
  • Mass Spectrometry :
    • Benzimidazole derivatives typically show strong molecular ion peaks (e.g., m/z 181 for Compound 14), with fragmentation patterns reflecting substituent loss (e.g., –Cl, –CH₃) .

Biological Activity

4,5-Dimethyl-1H-benzimidazol-6-amine is a synthetic compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H13N3C_9H_{13}N_3 with a molecular weight of approximately 163.22 g/mol. Its structure features a benzimidazole core with two methyl groups at the 4 and 5 positions and an amino group at the 6 position, which enhances its solubility and biological activity.

PropertyValue
Molecular FormulaC9H13N3C_9H_{13}N_3
Molecular Weight163.22 g/mol
Chemical StructureBenzimidazole derivative
SolubilityEnhanced due to dihydrochloride form

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Inhibition of DNA Synthesis : The compound disrupts cellular proliferation by inhibiting DNA synthesis, which is crucial in cancer therapy.
  • Induction of Apoptosis : It triggers programmed cell death (apoptosis) in malignant cells, enhancing its anticancer properties.
  • Antimicrobial Effects : The compound exhibits activity against various pathogens, indicating potential as a new antibiotic agent.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives, including this compound, possess significant anticancer potential.

Case Studies

  • Cell Line Studies : A study indicated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .
  • Cytotoxicity Tests : In vitro tests showed that this compound exhibits cytotoxic effects against human lung adenocarcinoma (A549) and human malignant melanoma (WM115) cell lines .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacteria.

Research Findings

A study reported significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a candidate for developing new antibacterial agents . The following table summarizes the antimicrobial activity observed:

PathogenActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate inhibition

Comparison with Similar Compounds

The unique substitution pattern of this compound enhances its biological activity compared to other benzimidazole derivatives.

Compound NameStructure FeaturesUnique Aspects
2-MethylbenzimidazoleMethyl group at position 2Simpler structure; less steric hindrance
1H-BenzimidazoleBasic benzimidazole structureLacks methyl groups; different biological activity
4-MethylbenzimidazoleMethyl group at position 4Potentially similar activity but different selectivity

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 4,5-dimethyl-1H-benzimidazol-6-amine?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For benzimidazole derivatives, key parameters include:

  • Reduction conditions : Use tin(II) chloride dihydrate under acidic reflux (e.g., HCl) to reduce nitro groups to amines, as demonstrated in analogous syntheses .
  • Catalyst stoichiometry : Adjust tin(II) chloride ratios to balance reaction efficiency and byproduct formation.
  • Purification : Employ sequential extraction (e.g., ethyl acetate) and vacuum drying to isolate the product. Yield improvements (e.g., 78% in related compounds) depend on pH control during workup .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C=N imidazole vibrations (~1640 cm⁻¹) .
  • ¹H-NMR : Resolve methyl groups (δ ~2.40 ppm) and aromatic protons (δ 6.85–7.32 ppm) to confirm substitution patterns .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 181 for analogs) and fragmentation patterns .
  • X-ray crystallography : Validate crystal packing and hydrogen-bonding networks using SHELXL refinement .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodological Answer :

  • Functional selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
  • Basis sets : Use polarized triple-ζ sets (e.g., 6-311+G(d,p)) to model electron density gradients and non-covalent interactions .
  • Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity or ligand-binding potential in coordination chemistry.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for benzimidazole derivatives?

  • Methodological Answer :

  • Cross-validation : Compare NMR chemical shifts with X-ray torsion angles to assess conformational flexibility. Discrepancies may arise from solution vs. solid-state dynamics.
  • Error analysis : Use SHELX's R factors and ORTEP-3 thermal ellipsoids to evaluate crystallographic data quality .
  • Computational validation : Overlay DFT-optimized geometries with crystallographic coordinates to identify steric or electronic mismatches .

Q. How can structural modifications of this compound enhance its utility in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core functionalization : Introduce substituents at the C2 or C6 positions (e.g., triazine or chromone moieties) to modulate electronic or steric profiles, as seen in fused triazinobenzimidazoles .
  • Derivatization protocols : Adapt methods from analogous compounds (e.g., acyl hydrazide coupling or nitro-group reduction) to install bioisosteres .
  • Activity screening : Pair synthetic libraries with computational docking (e.g., AutoDock Vina) to prioritize targets for antibacterial or anticancer assays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dimethyl-1H-benzimidazol-6-amine
Reactant of Route 2
4,5-dimethyl-1H-benzimidazol-6-amine

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